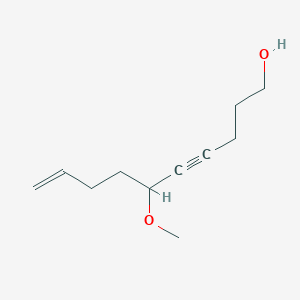
6-Methoxydec-9-EN-4-YN-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxydec-9-EN-4-YN-1-OL: is an organic compound characterized by its unique structure, which includes a methoxy group, an alkyne, and an alkene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxydec-9-EN-4-YN-1-OL typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a terminal alkyne with an appropriate alkyl halide, followed by the introduction of the methoxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, facilitating the alkylation step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. Catalysts such as palladium or copper may be used to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methoxydec-9-EN-4-YN-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the alkyne and alkene groups into alkanes using hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: 6-Methoxydec-9-EN-4-YN-1-OL is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of bioactive molecules. Its structural features may contribute to the development of new pharmaceuticals with improved efficacy and selectivity.
Industry: The compound’s reactivity makes it useful in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, resins, and other industrial products.
Mécanisme D'action
The mechanism of action of 6-Methoxydec-9-EN-4-YN-1-OL depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the alkyne and alkene groups, which can participate in various addition and substitution reactions. In biological systems, the compound’s mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, which could be influenced by its structural features.
Comparaison Avec Des Composés Similaires
6-Methoxydec-9-EN-4-YN-1-AL: Similar structure but with an aldehyde group instead of an alcohol.
6-Methoxydec-9-EN-4-YN-1-ACID: Similar structure but with a carboxylic acid group instead of an alcohol.
6-Methoxydec-9-EN-4-YN-1-AMINE: Similar structure but with an amine group instead of an alcohol.
Uniqueness: 6-Methoxydec-9-EN-4-YN-1-OL is unique due to the presence of both an alkyne and an alkene in its structure, along with a methoxy group. This combination of functional groups provides a versatile platform for various chemical transformations, making it a valuable compound in synthetic chemistry.
Propriétés
Numéro CAS |
823792-12-7 |
|---|---|
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
6-methoxydec-9-en-4-yn-1-ol |
InChI |
InChI=1S/C11H18O2/c1-3-4-8-11(13-2)9-6-5-7-10-12/h3,11-12H,1,4-5,7-8,10H2,2H3 |
Clé InChI |
FXRTUZFFYIBMKB-UHFFFAOYSA-N |
SMILES canonique |
COC(CCC=C)C#CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(3,4-difluorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14218667.png)
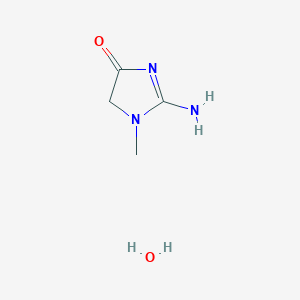

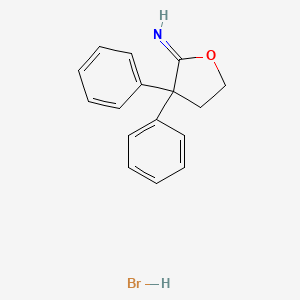


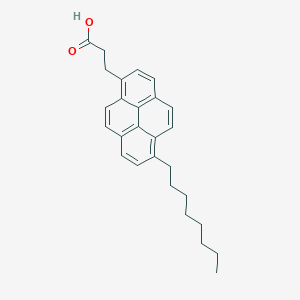
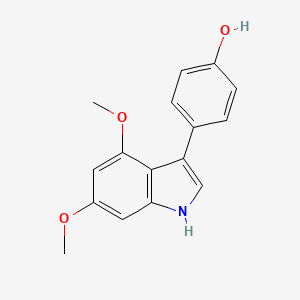
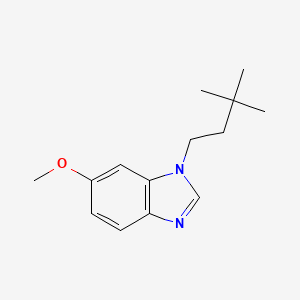
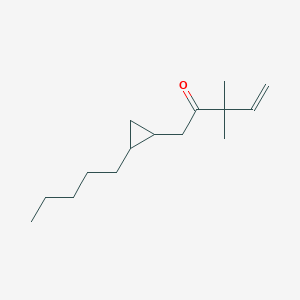
![Thiourea, [3-fluoro-4-(methylpentylamino)phenyl]-](/img/structure/B14218741.png)
![5-[(2-Hydroxyethyl)amino]-N,N-dimethylfuran-2-carboxamide](/img/structure/B14218744.png)
![Methanesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B14218748.png)

